N,6-Diacetylnormorphine is a synthetic derivative of normorphine, which itself is a metabolite of morphine. This compound is characterized by the presence of two acetyl groups at the nitrogen and the sixth carbon positions. It is primarily studied for its potential pharmacological effects and its structural relationship to other opioids.
N,6-Diacetylnormorphine is synthesized from morphine through acetylation processes. Morphine, derived from the opium poppy (Papaver somniferum), serves as the primary source for various semi-synthetic opioids, including N,6-diacetylnormorphine.
N,6-Diacetylnormorphine belongs to the class of compounds known as opioids, which are primarily used for their analgesic properties. It falls under the category of semi-synthetic opioids due to its derivation from natural morphine.
The synthesis of N,6-Diacetylnormorphine typically involves the acetylation of normorphine using acetic anhydride or acetyl chloride. The reaction can be outlined as follows:
The acetylation process involves nucleophilic substitution where the hydroxyl groups on normorphine react with acetic anhydride to form ester bonds, resulting in N,6-Diacetylnormorphine. The reaction can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
N,6-Diacetylnormorphine has a molecular formula of CHNO and a molecular weight of approximately 369.43 g/mol. Its structure features:
N,6-Diacetylnormorphine can undergo various chemical reactions typical of acetylated compounds:
The stability of N,6-Diacetylnormorphine in different pH environments can be analyzed using spectrophotometric methods to measure absorbance changes over time, indicating reaction progress.
As an opioid derivative, N,6-Diacetylnormorphine likely acts primarily on the central nervous system by binding to opioid receptors (mu, delta, and kappa). The binding affinity and efficacy at these receptors determine its analgesic properties.
Research indicates that modifications at the nitrogen position significantly affect receptor selectivity and activity. For instance, larger substituents may enhance antagonist properties while smaller ones retain agonistic effects.
N,6-Diacetylnormorphine is primarily used in pharmacological research to explore opioid receptor interactions and develop new analgesics with potentially reduced side effects compared to traditional opioids. Its synthesis and characterization are crucial for understanding structure-activity relationships within opioid compounds.
The synthesis of N,6-diacetylnormorphine (N6AN) leverages N-demethylated morphine precursors as foundational substrates. Unlike heroin (diamorphine), which retains the N-methyl group of morphine, N6AN requires N-demethylation as a critical first step. This generates normorphine, characterized by a secondary amine at the nitrogen position, enabling subsequent N-acetylation. Two principal routes dominate:
Table 1: Synthetic Routes and Key Parameters for N,6-Diacetylnormorphine
Synthetic Route | Key Reagents/Conditions | Primary Intermediates | Major Advantages/Challenges | Reported Yield Range |
---|---|---|---|---|
Chemical Acetylation | Acetic anhydride, Pyridine, 0-5°C | Normorphine → N-Acetylnormorphine → N6AN | Simplicity; Potential for low selectivity and by-product formation | 25-45% |
Enzymatic-Chemical | hCE-2 + Acetyl-CoA (Enzymatic N-Ac); Ac₂O (Chemical 6-O-Ac) | Normorphine → N-Acetylnormorphine → N6AN | Improved N-acetylation selectivity; Requires enzyme isolation/purification | 50-65% (Enzymatic step) |
Enzymes play a dual role in N6AN metabolism and potential synthesis:
Table 2: Catalytic Efficiency of Enzymes in Heroin/N6AN Relevant Pathways
Enzyme | Substrate | Reaction | kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹ mM⁻¹) |
---|---|---|---|---|---|
hCE-2 | Heroin (DAM) | Hydrolysis → 6-MAM | 2186 | 6.97 | 314 |
hCE-2 | 6-MAM | Hydrolysis → Morphine | 22.7 | 1.03 | 22 |
hCE-1 | Heroin (DAM) | Hydrolysis → 6-MAM | 439 | 6.34 | 69 |
Pseudocholinesterase | Heroin (DAM) | Hydrolysis → 6-MAM | 13 | 3.25 | 4 |
hCE-2 (Potential) | Normorphine + Ac-CoA | N-Acetylation → N-Ac Normorphine | Data limited; inferred promiscuity | Data limited | Theoretically feasible; requires validation |
N6AN and diamorphine (3,6-di-O-acetylmorphine, heroin) are structural analogs differing solely at the nitrogen substituent:
Table 3: Comparative Properties of Diamorphine (Heroin) and N,6-Diacetylnormorphine (N6AN)
Property | Diamorphine (Heroin) | N,6-Diacetylnormorphine (N6AN) | Pharmacological Significance |
---|---|---|---|
Chemical Structure | 3,6-di-O-Acetyl-N-methylmorphine | 6-O-Acetyl-N-acetylnormorphine (3-OH free) | Core scaffold difference at N-substituent and 3-position |
Key Functional Groups | N-CH₃; 3-OAc; 6-OAc | N-COCH₃; 3-OH; 6-OAc | N6AN has a polar 3-OH vs. lipophilic 3-OAc in diamorphine |
Lipophilicity (Estimated Log P) | ~1.58 (High) | ~0.8-1.2 (Moderate) | N6AN has slower predicted BBB penetration |
Primary Metabolic Vulnerability | Rapid enzymatic hydrolysis of 3-OAc & 6-OAc (t1/2=2-3 min); N-Demethylation | Hydrolysis of 6-OAc; Slow hydrolysis of N-Ac; No N-demethylation | N6AN core (N-Ac Normorphine) may have longer t1/2 |
Major Active Metabolite(s) | 6-Monoacetylmorphine (6-MAM), Morphine | N-Acetylnormorphine, Normorphine | Both metabolites are active MOR agonists |
Predicted MOR Affinity (Parent) | Low (Prodrug) | Moderate/High (Retains key 3-OH pharmacophore) | N6AN may exhibit intrinsic activity unlike diamorphine |
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7